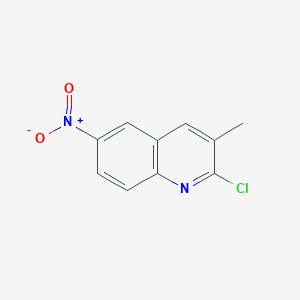
2-chloro-3-methyl-6-nitroQuinoline
Cat. No. B8801983
M. Wt: 222.63 g/mol
InChI Key: NHIDQEPZBFZZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084156B2
Procedure details


To a solution of 4-nitroaniline (10 g, 72 mmol) in chloroform at 0° was added propionyl chloride (7 mL, 80 mol) followed by triethylamine (11.1 mL). The resulting solution was stirred for 2 h at r.t. at which time the reaction mixture was washed with aq. 2N HCl. The organic layer was dried filtered and the solvent removed under vacuum to provide a solid. A solution of phosphorous oxychloride (25 mL) and N,N-dimethylformamide (4.5 mL) was stirred at 0° for 0.15 h then the above solid was added. The resulting reaction mixture was heated at 75° for 12 h at which time the volatiles were removed under vacuum. The residue was cooled in an ice bath. To the cooled mixture was carefully added water (50 mL). The resulting solids were filtered and then washed with water. The solids were extracted with chloroform, the extracts were combined, dried, filtered and the solvent removed under vacuum to afford the product, MS: m/z 224 (MH+), which was used directly in the next step.






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([Cl:15])(=O)[CH2:12][CH3:13].[CH2:16](N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl.CN(C)C=O>[Cl:15][C:11]1[C:12]([CH3:16])=[CH:13][C:9]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=2)[N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 2 h at r.t. at which time the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
was washed with aq. 2N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the above solid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 75° for 12 h at which time the volatiles
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue was cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solids were extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the product, MS
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
